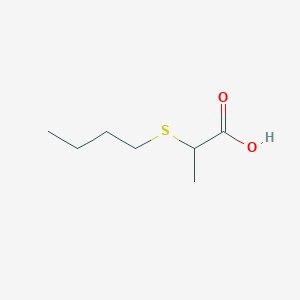

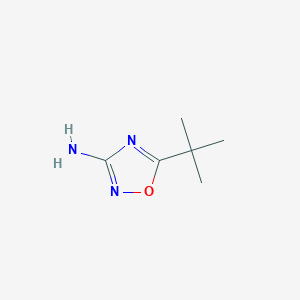

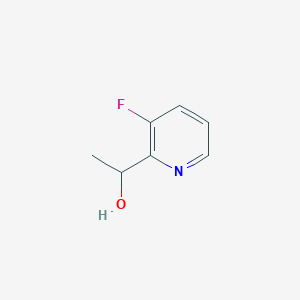

5-叔丁基-1,2,4-恶二唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Tert-butyl-1,2,4-oxadiazol-3-amine is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. The tert-butyl group attached to the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the functionalization of precursor molecules through various chemical reactions. For instance, the tert-butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes has been reported, which proceeds via a biradical reaction intermediate and involves multiple sp2 C-H bond functionalizations . Similarly, the synthesis of related compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been achieved through reduction reactions and characterized by single-crystal X-ray diffraction . These methods highlight the versatility of synthetic approaches for tert-butyl-substituted oxadiazoles.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group, with specific lattice parameters and exhibiting intermolecular hydrogen bonds and π-interactions . These structural features can significantly affect the compound's stability and reactivity.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives with various reagents can lead to the formation of different products. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, with the structures inferred from NMR spectroscopy and supported by semi-empirical and ab initio calculations . These studies provide insights into the stable molecular conformations and potential reactivity patterns of the compounds.

科学研究应用

合成和抗肿瘤活性:

- 合成了含有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的新型生物活性 1,2,4-恶二唑天然产物类似物。这些化合物在体外对 11 个细胞系表现出显着的抗肿瘤活性,化合物 7 显示出有效的功效 (Maftei 等,2013)。

荧光性质:

- 1,3,4-恶二唑衍生物的合成和表征揭示了它们独特的荧光性质。这些化合物显示出显着的单光子和双光子激发荧光,使其成为荧光技术应用的潜在候选物 (黄伟,2007)。

化学合成和反应:

- 对新型 5-(4-氯苄基)-1,3,4-恶二唑-2-胺衍生物的研究强调了它们的生物学意义和多样的化学反应性,表明在药物化学中进一步探索的潜力 (Salama,2020)。

光化学和合成:

- 探索了一些 1,2,4-恶二唑衍生物的光化学,提供了对氟化 1,3,4-恶二唑和 1,2,4-三唑合成的见解,这些化合物可用于各种化学应用 (Pace 等,2004)。

抗病毒和杀虫活性:

- 合成了含有 1,3,4-恶二唑部分的新型 1-叔丁基-5-氨基-4-吡唑生物二唑硫化物衍生物,发现它们对烟草花叶病毒 (TMV) 具有优异的保护活性,并具有一定的杀虫活性 (Yang 等,2020)。

抗氧化活性:

- 合成了带有 2,6-二叔丁基苯酚部分的新型 2,5-二取代 1,3,4-恶二唑,这些化合物在测定中显示出显着的抗氧化特性,突出了它们在氧化应激相关应用中的潜力 (Shakir 等,2014)。

属性

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGOKAONCMZCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,2,4-oxadiazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)